molecular formula C9H9Cl2NO2 B1590270 (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid CAS No. 754971-91-0

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Cat. No.: B1590270
CAS No.: 754971-91-0
M. Wt: 234.08 g/mol
InChI Key: SDKIMTATYJGPBJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H10Cl2NO2 It is a derivative of phenylalanine, an amino acid, and features two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium catalyst.

    Amino Acid Formation: The resulting amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-nitro-3-(2,5-dichlorophenyl)propanoic acid.

    Reduction: Formation of 2-amino-3-(2,5-dichlorophenyl)propanol.

    Substitution: Formation of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid.

Scientific Research Applications

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid
  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
  • 2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKIMTATYJGPBJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476502
Record name L-2,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754971-91-0
Record name L-2,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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